4-Chloro-2-fluoro-3-iodobenzaldehyde
Description
4-Chloro-2-fluoro-3-iodobenzaldehyde (C₇H₃ClFIO, molecular weight: 300.45 g/mol) is a polyhalogenated benzaldehyde derivative with substituents at positions 2 (fluoro), 3 (iodo), and 4 (chloro) on the aromatic ring. The aldehyde functional group at position 1 renders it a versatile intermediate in organic synthesis, particularly in cross-coupling reactions, pharmaceutical chemistry, and materials science. The combination of halogens (Cl, F, I) influences its electronic properties, steric effects, and reactivity, making it distinct from simpler halogenated benzaldehydes.
Properties
Molecular Formula |
C7H3ClFIO |
|---|---|
Molecular Weight |
284.45 g/mol |
IUPAC Name |
4-chloro-2-fluoro-3-iodobenzaldehyde |
InChI |
InChI=1S/C7H3ClFIO/c8-5-2-1-4(3-11)6(9)7(5)10/h1-3H |
InChI Key |
MATAKBDKVNTOFV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)F)I)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Position and Halogen Diversity
The table below compares 4-Chloro-2-fluoro-3-iodobenzaldehyde with key analogs based on substituent patterns:
Reactivity and Electronic Effects
- Iodine vs. Methoxy/Hydroxy Groups : The iodine atom in this compound enhances its utility in cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig) due to iodine’s role as a superior leaving group compared to chlorine or fluorine . In contrast, methoxy or hydroxy groups (as in 5-Chloro-2-hydroxy-3-iodobenzaldehyde and 4-Chloro-2-fluoro-3-methoxybenzaldehyde) increase electron density on the ring, directing electrophilic substitution to specific positions .
- Fluorine’s Electronegativity: The fluorine atom at position 2 in this compound induces strong electron-withdrawing effects, stabilizing the aldehyde group and altering reaction pathways compared to non-fluorinated analogs like 4-Chloro-2-iodobenzaldehyde .
Pharmaceutical Intermediates
This compound’s iodine atom facilitates its use in synthesizing tyrosine kinase inhibitors, as seen in analogs like 5-Chloro-2-hydroxy-3-iodobenzaldehyde, which showed activity against Staphylococcus aureus (MIC: 8 µg/mL) . The fluorine atom further enhances metabolic stability in drug candidates compared to non-fluorinated derivatives .
Material Science
The methoxy variant (4-Chloro-2-fluoro-3-methoxybenzaldehyde) is utilized in liquid crystal and polymer synthesis, where fluorine improves thermal stability . The iodine in this compound could enable conductive polymer synthesis via halogen-mediated π-stacking.
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